ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C12H13N3O2S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(4-methylphenyl)sulfonylcarbamate: Similar structure but with a sulfonyl group instead of a thiadiazole ring.
N-(4-methylphenyl)carbamate: Lacks the thiadiazole ring, making it less effective in certain applications.
Uniqueness
Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)13-11-15-14-10(18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHJDLVYRRIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.